molecular formula C19H27N3O B4252992 N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B4252992
M. Wt: 313.4 g/mol
InChI Key: CYVVORUDEZUXLV-BFYDXBDKSA-N
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Description

N-[(1R*,2S*,4S*)-spiro[bicyclo[221]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the pyrazole moiety and the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the pyrazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazole ring or the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure and the pyrazole moiety play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic cores, such as spiro[cyclohexane-1,2’-indene] derivatives.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethyl-1H-pyrazole derivatives.

Uniqueness

N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-ylmethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to its combination of a spirocyclic core and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-12-16(13(2)22(3)21-12)5-7-18(23)20-11-14-10-15-4-6-17(14)19(15)8-9-19/h4,6,14-15,17H,5,7-11H2,1-3H3,(H,20,23)/t14-,15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVORUDEZUXLV-BFYDXBDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2CC3C=CC2C34CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)CCC(=O)NC[C@H]2C[C@H]3C=C[C@H]2C34CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Reactant of Route 6
N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

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